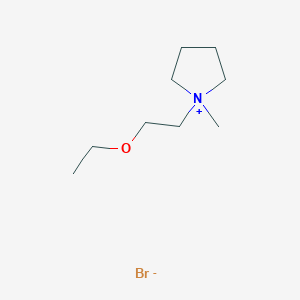![molecular formula C8H12O7P2 B14210336 [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid CAS No. 917886-98-7](/img/structure/B14210336.png)
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a phosphonomethylation reaction, where a phosphonomethyl group is introduced to the aromatic ring. This can be achieved through the reaction of a suitable phenol derivative with a phosphonomethylating agent, such as diethyl phosphite, in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonic acid group can be reduced to form phosphonates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): Another phosphonate compound with similar inhibitory properties.
Adefovir: A phosphonate-based antiviral drug.
Tenofovir: Another antiviral drug with a phosphonate group.
Uniqueness
[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other phosphonate compounds. Its hydroxyl and methyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propiedades
Número CAS |
917886-98-7 |
|---|---|
Fórmula molecular |
C8H12O7P2 |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
[3-hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H12O7P2/c1-5-7(17(13,14)15)3-2-6(8(5)9)4-16(10,11)12/h2-3,9H,4H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
RMMFGHQHJBWWJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)CP(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
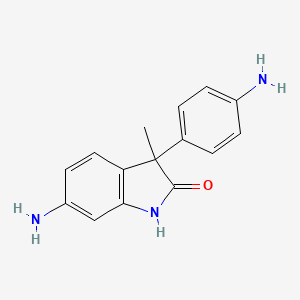
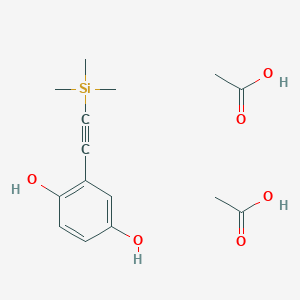

![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
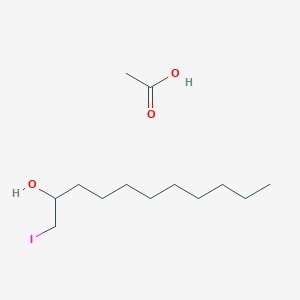
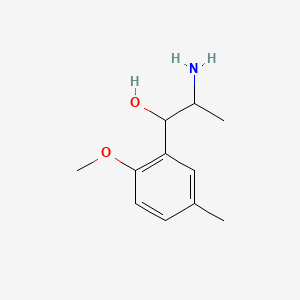
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)


![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
